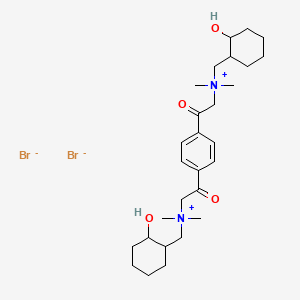
3,3'-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) is an organic compound with the molecular formula C24H16N2 and a molecular weight of 332.4 g/mol It is known for its unique structure, which includes two benzonitrile groups connected by a 1,4-phenylenedi-2,1-ethenediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) typically involves the reaction of 1,4-phenylenedi-2,1-ethenediyl with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques and equipment to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) include:
- 1,4-Bis(3-cyanostyryl)benzene
- Benzonitrile, 2,2’-(1,4-phenylenedi-2,1-ethenediyl)bis
Uniqueness
What sets 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) apart from these similar compounds is its specific structure and the unique properties it imparts.
Eigenschaften
CAS-Nummer |
36755-00-7 |
|---|---|
Molekularformel |
C24H16N2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-[(E)-2-[4-[(E)-2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C24H16N2/c25-17-23-5-1-3-21(15-23)13-11-19-7-9-20(10-8-19)12-14-22-4-2-6-24(16-22)18-26/h1-16H/b13-11+,14-12+ |
InChI-Schlüssel |
DLYAKFIGWLYUSU-PHEQNACWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)C#N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


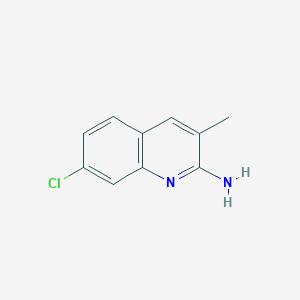
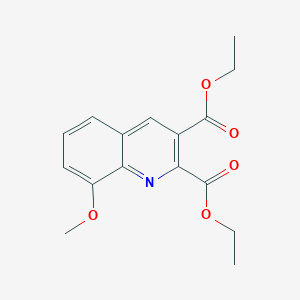
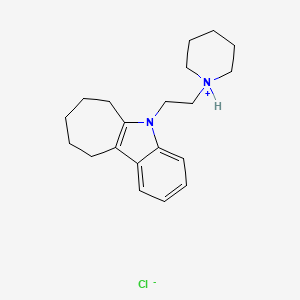
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
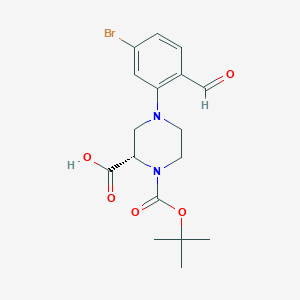
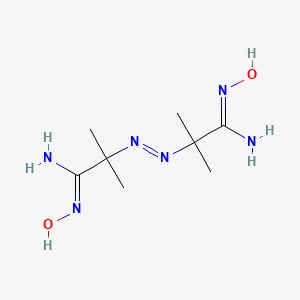


![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)

